molecular formula C14H26N2O3Si B14270134 N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine CAS No. 152271-82-4

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B14270134
CAS No.: 152271-82-4
M. Wt: 298.45 g/mol
InChI Key: NFKPJEKDYWFEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine is a compound that features both an amine group and a silane group. This dual functionality makes it a versatile molecule in various chemical applications. The presence of the amine group allows it to participate in a variety of organic reactions, while the silane group enables it to bond with inorganic surfaces, making it useful in materials science and surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a benzyl halide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for improved stability and functionality.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding capabilities.

Mechanism of Action

The mechanism by which N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine exerts its effects involves the interaction of its amine and silane groups with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, while the silane group can form covalent bonds with inorganic surfaces. These interactions enable the compound to modify surfaces and enhance the properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
  • N-(3-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine
  • N-(4-Aminomethylphenyl)-3-(trimethoxysilyl)propan-1-amine

Uniqueness

N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine is unique due to the specific positioning of the aminomethyl group on the benzyl ring, which can influence its reactivity and bonding properties. This unique structure allows for specific interactions that may not be possible with other similar compounds.

Properties

CAS No.

152271-82-4

Molecular Formula

C14H26N2O3Si

Molecular Weight

298.45 g/mol

IUPAC Name

N-[[2-(aminomethyl)phenyl]methyl]-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-3)10-6-9-16-12-14-8-5-4-7-13(14)11-15/h4-5,7-8,16H,6,9-12,15H2,1-3H3

InChI Key

NFKPJEKDYWFEPG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNCC1=CC=CC=C1CN)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.